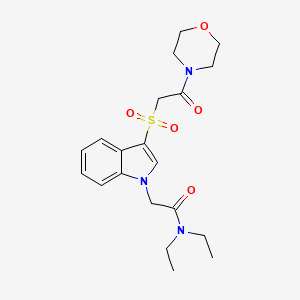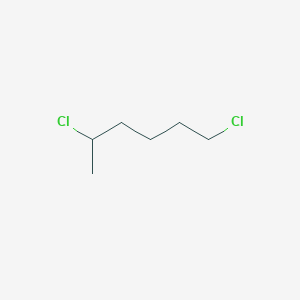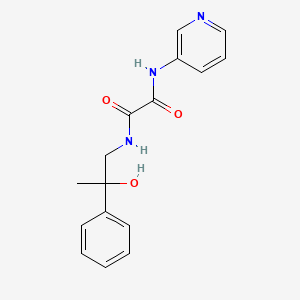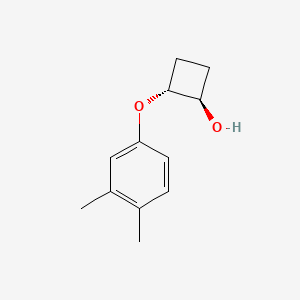
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. ESI-09 has been shown to have a high affinity for the RAC1 protein, which is involved in various cellular processes, including cell migration, proliferation, and differentiation.
科学的研究の応用
ESI-09 has been widely used in scientific research to study the role of RAC1 in various cellular processes. For example, ESI-09 has been used to investigate the role of RAC1 in cancer cell migration and invasion (Zhang et al., 2017), neuroinflammation (Yin et al., 2018), and bone formation (Wang et al., 2019). ESI-09 has also been used to study the effects of RAC1 inhibition on the development of Alzheimer's disease (Zhang et al., 2019) and the regulation of autophagy (Zhang et al., 2020).
作用機序
ESI-09 is a selective inhibitor of RAC1, which is a member of the Rho family of small GTPases. RAC1 regulates various cellular processes by controlling actin cytoskeleton dynamics and cell adhesion. ESI-09 inhibits the activity of RAC1 by binding to the switch II region of the protein, which is involved in the binding of GTP and the regulation of RAC1 activity.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. For example, ESI-09 inhibits the migration and invasion of cancer cells by blocking the activation of RAC1 (Zhang et al., 2017). ESI-09 also inhibits the production of pro-inflammatory cytokines in microglial cells by suppressing the activation of RAC1 (Yin et al., 2018). In addition, ESI-09 promotes bone formation by inhibiting the differentiation of osteoclasts (Wang et al., 2019). ESI-09 has also been shown to protect against β-amyloid-induced neuronal damage in Alzheimer's disease by inhibiting the activation of RAC1 (Zhang et al., 2019).
実験室実験の利点と制限
ESI-09 has several advantages for lab experiments. First, ESI-09 is a small molecule inhibitor that can be easily synthesized and has a high affinity for RAC1. Second, ESI-09 is selective for RAC1 and does not affect the activity of other small GTPases. Third, ESI-09 can be used to study the role of RAC1 in various cellular processes in vitro and in vivo.
However, there are also limitations to the use of ESI-09 in lab experiments. First, the off-target effects of ESI-09 on other proteins cannot be completely ruled out. Second, the effects of ESI-09 on RAC1 activity may vary depending on the cell type and experimental conditions. Third, the optimal concentration and duration of ESI-09 treatment may need to be determined for each experimental system.
将来の方向性
For the use of ESI-09 include studying the role of RAC1 in other cellular processes and developing new therapeutic strategies for the treatment of various diseases.
合成法
The synthesis of ESI-09 involves several steps, including the protection of the indole nitrogen, the sulfonylation of the protected indole, and the deprotection of the indole nitrogen. The final product is obtained through the reaction of the deprotected indole with diethyl acetamidomalonate. The synthesis of ESI-09 has been described in detail in a publication by Gao et al. (2013).
特性
IUPAC Name |
N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-3-21(4-2)19(24)14-23-13-18(16-7-5-6-8-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h5-8,13H,3-4,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGTPUSLKSKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)